

In-Depth Technical Guide to PD 113271: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PD 113271**

Cat. No.: **B1678587**

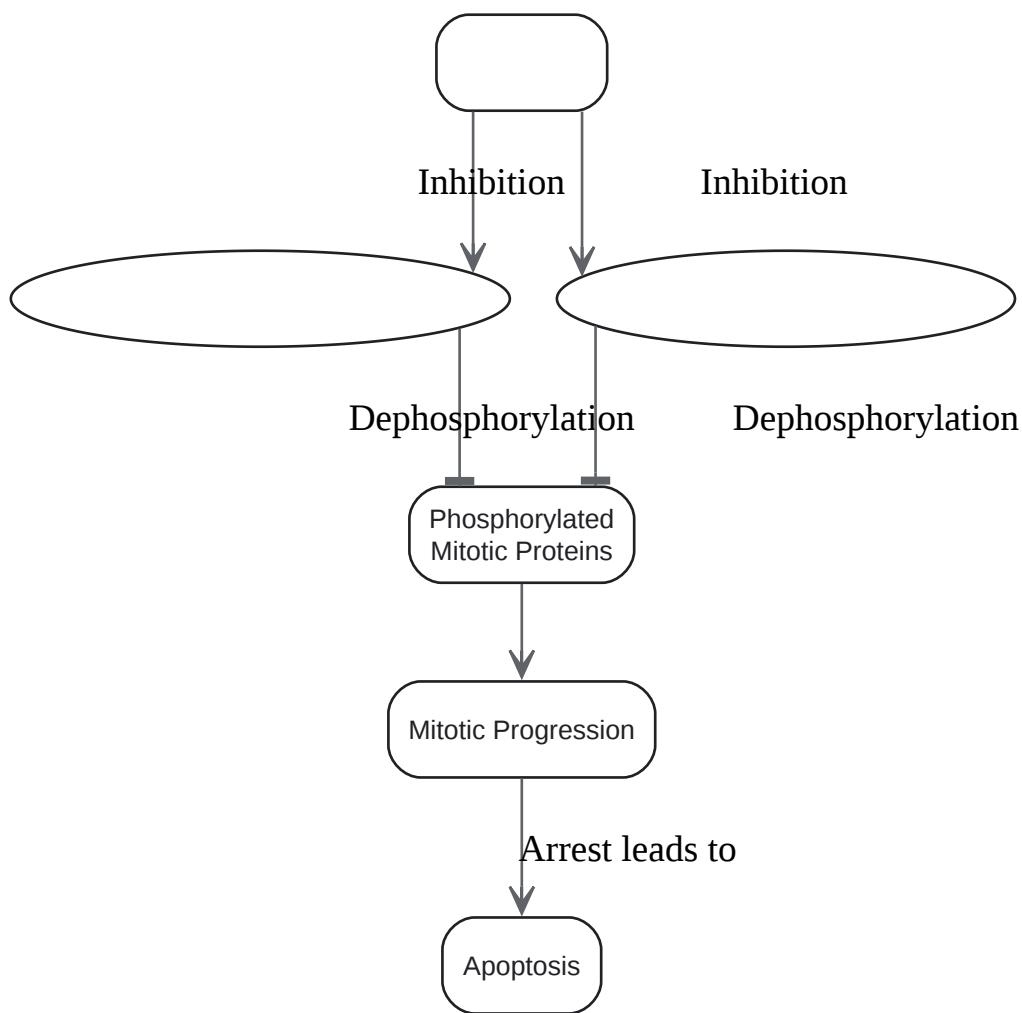
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 113271 is a naturally occurring polyene lactone phosphate with demonstrated antitumor properties. As a structural analog of the well-characterized protein phosphatase inhibitor, fostriecin (also known as CI-920), **PD 113271** is understood to exert its cytotoxic effects through the targeted inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression and apoptosis. By inhibiting their function, **PD 113271** induces mitotic arrest and subsequent cell death in cancerous cells. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **PD 113271**, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties


PD 113271 is a complex organic molecule characterized by a polyene lactone phosphate structure. Its chemical properties are summarized in the table below.

Property	Value
IUPAC Name	(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate
CAS Number	87860-38-6 [1]
Molecular Formula	C ₁₉ H ₂₇ O ₁₀ P [1]
Molecular Weight	446.39 g/mol [1]
Synonyms	Antibiotic CL 1565T, CL 1565T, PD-113,271 [1]
Class	Polyene lactone phosphate

Mechanism of Action: Inhibition of Protein Phosphatases

The primary mechanism of action of **PD 113271**, inferred from its structural similarity to fostriecin, is the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[\[2\]](#)[\[3\]](#) These phosphatases are crucial for dephosphorylating a multitude of protein substrates involved in cell cycle control.

By inhibiting PP2A and PP4, **PD 113271** effectively blocks cells from completing mitosis, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). This targeted disruption of cellular signaling makes it a compound of significant interest in oncology research.

[Click to download full resolution via product page](#)

Figure 1. Signaling pathway of **PD 113271**-mediated apoptosis.

Biological Activity and Quantitative Data

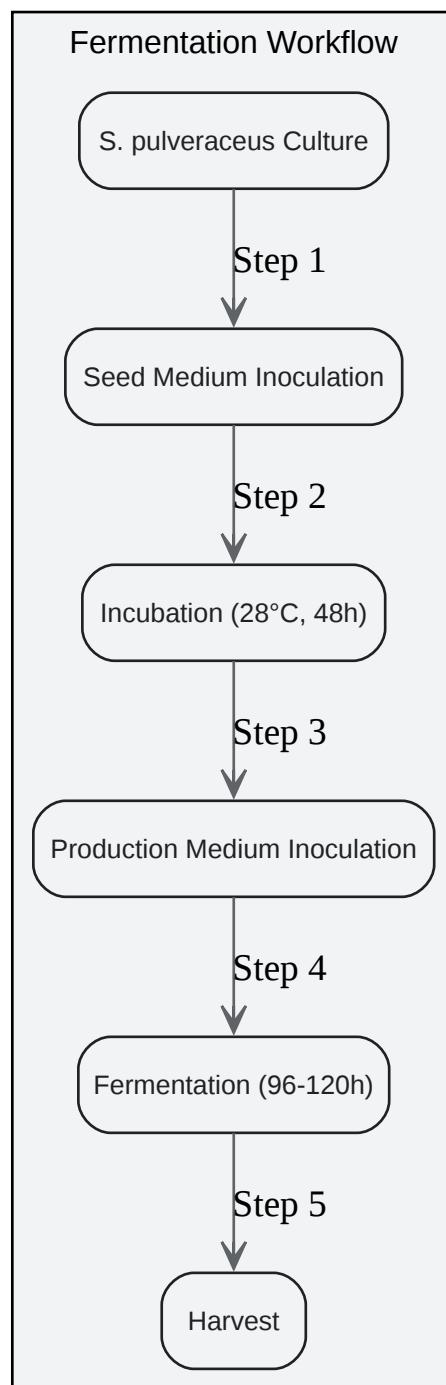
PD 113271 exhibits significant antitumor activity. While specific IC_{50} values for its inhibition of PP2A and PP4 are not readily available in the public domain, data from its closely related analog, fostriecin, provide a strong indication of its potency. The structural modification in **PD 113271**, a hydroxylation at the C4 position of the lactone ring, has been observed to cause a moderate reduction in in vitro cytotoxicity against L1210 leukemia cells compared to fostriecin.

Table 1: In Vitro and In Vivo Activity of **PD 113271** and Related Compounds

Compound	L1210 Leukemia (in vitro)	P388 Leukemia (in vivo)	L1210 Leukemia (in vivo)
Fostriecin (CI-920)	High Activity	T/C > 186%	T/C > 200%
PD 113271	Moderate Reduction in Activity	T/C = 130%	Not Reported

T/C % refers to the median survival time of treated animals divided by the median survival time of control animals, expressed as a percentage. A higher T/C value indicates greater antitumor efficacy.

Experimental Protocols


The following protocols are based on the methodologies described in the foundational publications detailing the discovery and characterization of **PD 113271**.

Fermentation and Production

PD 113271 is produced by a strain of *Streptomyces pulveraceus* subsp. *fostreus* (ATCC 31906).

Protocol:

- Seed Culture: A vegetative cell suspension of *S. pulveraceus* is used to inoculate a seed medium (e.g., ATCC medium 172). The culture is incubated at 28°C for 48 hours on a rotary shaker.
- Production Fermentation: The seed culture is then used to inoculate a production medium. A typical production medium consists of glucose, soybean meal, and various mineral salts. The fermentation is carried out in a fermentor at 28°C with controlled aeration and agitation for 96-120 hours.
- Monitoring: The production of **PD 113271** can be monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Figure 2. Workflow for the fermentation of **PD 113271**.

Isolation and Purification

PD 113271 is a water-soluble phosphate ester, which dictates the choice of isolation and purification methods.

Protocol:

- Harvest and Filtration: The fermentation broth is harvested and filtered to remove the mycelium.
- Adsorption Chromatography: The filtrate is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD-4). The column is washed with water to remove impurities.
- Elution: **PD 113271** is eluted from the resin using a gradient of aqueous acetone or methanol.
- Solvent Partitioning: The eluate is concentrated, and the active component is partitioned into a solvent such as n-butanol.
- Chromatography: Further purification is achieved through a series of chromatographic steps, which may include silica gel chromatography and reverse-phase HPLC.

In Vitro Cytotoxicity Assay (L1210 Leukemia Cells)

Protocol:

- Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Assay Setup: Cells are seeded into 96-well plates at a specific density.
- Compound Treatment: A serial dilution of **PD 113271** is added to the wells. Control wells receive the vehicle only.
- Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic

activity. The absorbance is read using a microplate reader.

- Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

PD 113271 represents a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action, targeting the critical regulatory phosphatases PP2A and PP4, offers a distinct advantage in overcoming resistance to other chemotherapeutic agents. Further research is warranted to fully elucidate the specific inhibitory constants of **PD 113271** against its target phosphatases and to explore its efficacy in a broader range of cancer models. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this potent natural product into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to PD 113271: Structure, Function, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678587#structure-and-function-of-pd-113271>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com